An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)phenylhydrazine Hydrochloride for Researchers and Drug Development Professionals
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)phenylhydrazine Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride (CAS Number: 502496-23-3), a key reagent in modern synthetic and medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this versatile compound.
Introduction: The Significance of the Bis(trifluoromethyl)phenyl Moiety
The strategic incorporation of trifluoromethyl (CF₃) groups is a cornerstone of modern drug design. The unique properties of the CF₃ group, including its high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the therapeutic profile of a drug candidate.[1] 3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride serves as a critical building block for introducing this valuable pharmacophore into complex molecular architectures. Its utility is most prominently demonstrated in the synthesis of indole-containing compounds, which are prevalent in a vast array of pharmaceuticals.[2][3]
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of any chemical reagent is paramount for its effective and safe utilization in a laboratory setting.
Chemical Identification and Properties
| Property | Value | Source(s) |
| CAS Number | 502496-23-3 | [4][5][6] |
| Molecular Formula | C₈H₇ClF₆N₂ | [5] |
| Molecular Weight | 280.60 g/mol | [5] |
| Appearance | Yellow to brown powder or crystals | |
| Purity | Typically ≥98% | [4] |
| Storage | Room Temperature | |
| InChI Key | OPIOKSFIERNABH-UHFFFAOYSA-N | [5] |
Safety and Handling
3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.
Synthesis of 3,5-Bis(trifluoromethyl)phenylhydrazine Hydrochloride
The synthesis of 3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride is a well-established two-step process commencing from the corresponding aniline derivative. The causality behind this experimental choice lies in the reliability of the diazotization of anilines and their subsequent reduction to hydrazines.
Synthesis Pathway Overview
Caption: General synthetic route to 3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride.
Step-by-Step Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of arylhydrazines.[7]
Step 1: Diazotization of 3,5-Bis(trifluoromethyl)aniline
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated hydrochloric acid and water.
-
Cool the mixture to a temperature between -5 and 15 °C.
-
Slowly add 3,5-bis(trifluoromethyl)aniline dropwise to the stirred solution, maintaining the temperature. This will likely form a white solid.
-
Further cool the reaction mixture to between -5 and 5 °C.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, ensuring the temperature remains between -5 and 15 °C.
-
After the addition is complete, continue stirring the mixture for 0.5 to 2 hours at the same temperature.
-
Slowly add a 10-12% sodium carbonate solution to adjust the pH of the diazotization reaction liquid to between 5 and 7.
Step 2: Reduction of the Diazonium Salt
-
In a separate reaction vessel, prepare a solution of sodium sulfite in water and cool it to 0-20 °C.
-
Slowly add the previously prepared diazonium salt solution to the sodium sulfite solution in batches, maintaining the temperature between 0 and 25 °C.
-
Once the addition is complete, stir the reaction mixture at room temperature for 1 to 3 hours.
-
Add concentrated hydrochloric acid to the mixture and heat to reflux for 1 to 4 hours.
-
Cool the reaction mixture to 0-20 °C. A solid product should precipitate out.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride.
Key Applications in Drug Discovery and Organic Synthesis
The primary utility of 3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride lies in its application as a precursor for the synthesis of various heterocyclic compounds, most notably indoles via the Fischer indole synthesis.
The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[2][8][9] The electron-withdrawing nature of the two trifluoromethyl groups on the phenyl ring of 3,5-bis(trifluoromethyl)phenylhydrazine can influence the reactivity and regioselectivity of this reaction.
Caption: The Fischer indole synthesis using 3,5-Bis(trifluoromethyl)phenylhydrazine.
The resulting 4,6-bis(trifluoromethyl)indole scaffold is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The strong electron-withdrawing trifluoromethyl groups can significantly impact the pKa of the indole nitrogen and the overall electronic properties of the molecule, which can be advantageous in modulating drug-receptor interactions.
Synthesis of Selinexor: A Case Study
A notable application of a bis(trifluoromethyl)phenyl moiety is in the synthesis of Selinexor, an FDA-approved drug for the treatment of multiple myeloma and diffuse large B-cell lymphoma.[10] While the synthesis of Selinexor itself starts from 3,5-bis(trifluoromethyl)benzonitrile, this example highlights the importance of the 3,5-bis(trifluoromethyl)phenyl scaffold in the development of modern pharmaceuticals. The synthesis involves the construction of a 1,2,4-triazole ring, demonstrating the versatility of this substituted phenyl ring in various heterocyclic syntheses.[10]
Spectroscopic Data Interpretation
Conclusion
3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride is a powerful and versatile reagent for the synthesis of complex organic molecules, particularly those containing the indole nucleus. Its unique electronic properties, conferred by the two trifluoromethyl groups, make it an invaluable tool for medicinal chemists seeking to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe application in the research and development of the next generation of therapeutics.
References
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Wikipedia. (2023, December 28). Fischer indole synthesis. Retrieved from [Link]
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The Royal Society of Chemistry. (2021). Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride.
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J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]
- Google Patents. (n.d.). EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
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PubChem. (n.d.). [3,5-Bis(trifluoromethyl)phenyl]hydrazine. Retrieved from [Link]
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Fisher Scientific. (n.d.). 3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride, 98%, Thermo Scientific Chemicals. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for: A mild and efficient synthesis of internal alkynes via Sonogashira coupling of arylhydrazines and terminal alkynes. Retrieved from [Link]
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Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
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Fredchem. (n.d.). 3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride CAS NO.502496-23-3. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Exploration of the interrupted Fischer indolization reaction. Retrieved from [Link]
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MDPI. (2008). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]
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